5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one 5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one
Brand Name: Vulcanchem
CAS No.: 13051-13-3
VCID: VC20340655
InChI: InChI=1S/C10H11N3O3/c1-6-9(10(14)12-11-6)7-2-4-8(5-3-7)13(15)16/h2-6,9,11H,1H3,(H,12,14)
SMILES:
Molecular Formula: C10H11N3O3
Molecular Weight: 221.21 g/mol

5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one

CAS No.: 13051-13-3

Cat. No.: VC20340655

Molecular Formula: C10H11N3O3

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one - 13051-13-3

Specification

CAS No. 13051-13-3
Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
IUPAC Name 5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one
Standard InChI InChI=1S/C10H11N3O3/c1-6-9(10(14)12-11-6)7-2-4-8(5-3-7)13(15)16/h2-6,9,11H,1H3,(H,12,14)
Standard InChI Key UCVOGOBPJUGZJL-UHFFFAOYSA-N
Canonical SMILES CC1C(C(=O)NN1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₁N₃O₃, with a molar mass of 221.21 g/mol. Its IUPAC name, 5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one, reflects a pyrazolidinone core (a five-membered ring containing two adjacent nitrogen atoms) substituted with a methyl group at position 5 and a 4-nitrophenyl group at position 4. The nitrophenyl moiety introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity .

Key Structural Features:

  • Pyrazolidinone ring: A lactam structure contributing to rigidity and hydrogen-bonding capacity.

  • 4-Nitrophenyl group: Enhances electrophilicity and potential for π-π stacking interactions.

  • Methyl substituent: Provides steric bulk, potentially affecting conformational flexibility.

The canonical SMILES representation (CC1C(C(=O)NN1)C2=CC=C(C=C2)[N+](=O)[O-]) and InChIKey (UCVOGOBPJUGZJL-UHFFFAOYSA-N) further clarify its connectivity.

Synthesis and Synthetic Strategies

General Pyrazolidinone Synthesis

While direct methods for synthesizing 5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one are sparsely documented, analogous pyrazolidinones are typically prepared via condensation reactions between hydrazines and carbonyl compounds . For example:

  • Hydrazine-ketone cyclocondensation: Reacting methyl-substituted hydrazines with β-keto esters or nitriles under acidic or basic conditions.

  • Post-functionalization: Introducing the nitrophenyl group via Ullmann coupling or electrophilic aromatic substitution after ring formation .

A representative pathway involves:

Hydrazine+β-keto esterrefluxPyrazolidinone intermediateNitration4-Nitrophenyl derivative\text{Hydrazine} + \text{β-keto ester} \xrightarrow{\text{reflux}} \text{Pyrazolidinone intermediate} \xrightarrow{\text{Nitration}} \text{4-Nitrophenyl derivative}

Optimized Procedures

Recent advances highlight the use of chiral auxiliaries and stereoselective catalysts to access enantiomerically pure pyrazolidinones . For instance, camphor-derived templates have enabled asymmetric syntheses of related structures, though applicability to this specific compound remains unexplored .

Physicochemical Characterization

Spectroscopic Data

While experimental spectra for 5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one are unavailable, predictions based on analogs suggest:

  • IR: Strong absorption near 1700 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1350 cm⁻¹ (symmetric NO₂ stretch).

  • NMR:

    • ¹H NMR: Methyl group resonance at δ 2.2–2.5 ppm, aromatic protons at δ 7.5–8.5 ppm.

    • ¹³C NMR: Carbonyl carbon at δ 165–175 ppm, nitroaromatic carbons at δ 120–150 ppm .

Thermal and Solubility Properties

Research Gaps and Future Directions

Unanswered Questions

  • Synthetic reproducibility: Standardized protocols for large-scale production are lacking.

  • Biological profiling: No studies have evaluated its antimicrobial, anticancer, or enzymatic activity.

  • Computational modeling: DFT studies could predict reactivity sites and guide derivatization.

Recommended Studies

  • Structure-activity relationship (SAR) studies: Systematically modify substituents to optimize desired properties.

  • Catalytic applications: Explore use as a ligand in asymmetric catalysis.

  • Toxicity profiling: Assess safety for potential therapeutic use.

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